(Bromomethyl)triethylsilane CAS 1067-26-1 properties
(Bromomethyl)triethylsilane CAS 1067-26-1 properties
An In-depth Technical Guide to (Bromomethyl)triethylsilane (CAS 1067-26-1) for Advanced Synthesis
Authored by: A Senior Application Scientist
Introduction: A Versatile Building Block for Complex Syntheses
(Bromomethyl)triethylsilane, registered under CAS number 1067-26-1, is a specialized organosilane reagent of significant interest to researchers in organic synthesis and drug development. Its structure, featuring a bromomethyl group attached to a triethylsilyl moiety, positions it as a valuable precursor for the introduction of the triethylsilylmethyl group [(C₂H₅)₃SiCH₂-]. This group can serve multiple strategic roles in molecular design, including as a sterically demanding substituent, a lipophilic modifier, or as a key intermediate in powerful carbon-carbon bond-forming reactions.
Unlike its more common cousin, triethylsilane ((C₂H₅)₃SiH), which is primarily a reducing agent[1][2], (bromomethyl)triethylsilane is an alkylating agent. Its true synthetic power is unlocked upon conversion to its corresponding organometallic derivatives, which act as potent carbon nucleophiles. This guide provides an in-depth exploration of the synthesis, core reactivity, and practical application of this reagent, designed for professionals engaged in the synthesis of complex molecular architectures.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is foundational to its safe and effective use. (Bromomethyl)triethylsilane is a highly reactive, moisture-sensitive, and flammable liquid that demands careful handling under inert conditions.[3]
| Property | Value | Source(s) |
| CAS Number | 1067-26-1 | |
| Molecular Formula | C₇H₁₇BrSi | |
| Molecular Weight | 209.20 g/mol | |
| Appearance | Liquid | [3] |
| Boiling Point | Data not readily available. For reference, the analog (Bromomethyl)trimethylsilane (CAS 18243-41-9) boils at 117°C.[4] | |
| Key GHS Hazard Statements | H225: Highly flammable liquid and vapor.H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation.H410: Very toxic to aquatic life with long lasting effects. | [3] |
| Key Precautionary Notes | P210: Keep away from heat/sparks/open flames.P233: Keep container tightly closed.P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection.Reacts violently with water. | [3] |
Synthesis of (Bromomethyl)triethylsilane
The preparation of α-haloalkylsilanes is a well-established field, with radical-mediated halogenation being a primary route.[5] For (Bromomethyl)triethylsilane, the most logical and industrially relevant synthesis involves the free-radical bromination of an appropriate tetraalkylsilane precursor, tetraethylsilane.
Causality of Experimental Choice: This pathway is chosen for its directness and use of readily available starting materials. The reaction proceeds via a radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from a methylene (-CH₂-) group of an ethyl substituent. The resulting carbon-centered radical is then quenched by a bromine source. Using a radical initiator like azobisisobutyronitrile (AIBN) or UV light allows the reaction to proceed under milder conditions than high-temperature thermal initiation. N-Bromosuccinimide (NBS) is often the preferred brominating agent over elemental bromine (Br₂) in these reactions as it helps maintain a low, steady concentration of bromine radicals, minimizing side reactions.
Experimental Protocol: Radical Bromination
-
System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. Ensure the system is maintained under a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.
-
Charging Reagents: To the flask, add tetraethylsilane (1.0 eq) and a suitable inert solvent such as carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS, 1.0-1.1 eq).
-
Initiation: Add a catalytic amount of a radical initiator, such as AIBN (0.02-0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for several hours. The reaction progress can be monitored by GC-MS to observe the consumption of the starting material and the formation of the product.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield (Bromomethyl)triethylsilane as a clear liquid.
Core Reactivity: The Triethylsilylmethyl Anion
The primary synthetic utility of (bromomethyl)triethylsilane stems from its role as a precursor to the triethylsilylmethyl carbanion . The C-Br bond is susceptible to standard organometallic preparations, most commonly forming Grignard or organolithium reagents.[5]
Formation of the Grignard Reagent: (C₂H₅)₃SiCH₂Br + Mg⁰ --(ether)--> (C₂H₅)₃SiCH₂MgBr
Formation of the Organolithium Reagent: (C₂H₅)₃SiCH₂Br + 2 Li⁰ --(ether)--> (C₂H₅)₃SiCH₂Li + LiBr
Expert Insight—The Role of Silicon: The presence of the silicon atom adjacent to the carbanionic center is crucial. Silicon is less electronegative than carbon and can stabilize an adjacent negative charge through hyperconjugation (σ-π interaction) and the polarization of the Si-C bond. This stabilization makes the α-silyl carbanion readily accessible and moderates its reactivity compared to simple alkyl anions, often leading to cleaner reactions with higher yields.
These α-silyl carbanions are powerful nucleophiles that react with a wide range of electrophiles, including aldehydes, ketones, esters, and alkyl halides, to form new carbon-carbon bonds.
Application Protocol: The Peterson Olefination
A cornerstone application for α-silyl carbanions is the Peterson Olefination , which serves as a silicon-based alternative to the Wittig reaction for converting carbonyls into alkenes.[6][7] This reaction offers significant advantages, including simple byproduct removal and stereochemical control. The reaction proceeds via the formation of a β-hydroxysilane intermediate, which then eliminates to form the alkene.[3][8]
This protocol details the synthesis of an exocyclic alkene from a ketone, a common transformation in the synthesis of natural products and pharmaceutical intermediates.[9] The example is based on the well-documented reaction of a silylmethyl Grignard reagent with a cyclic ketone.[10][11]
Workflow: Synthesis of Methylenecyclohexane
Step-by-Step Methodology
This protocol is self-validating; successful formation of the Grignard reagent in Step 1 is confirmed by its successful reaction in Step 2, and the identity of the final product confirms the entire sequence.
Part A: Grignard Reagent Formation [12]
-
System Preparation: Flame-dry a two-necked flask with a reflux condenser and a pressure-equalizing dropping funnel under a stream of nitrogen. Equip the flask with a magnetic stirrer and add magnesium turnings (1.2 eq).
-
Activation: Briefly heat the magnesium turnings under vacuum and then cool under nitrogen. Add a small crystal of iodine to activate the magnesium surface.
-
Initiation: Add a small portion of a solution of (Bromomethyl)triethylsilane (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium. The reaction is initiated when the iodine color fades and gentle refluxing is observed.
-
Addition: Add the remaining silane solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the gray-black mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, (C₂H₅)₃SiCH₂MgBr.
Part B: Olefination Reaction [3][10]
-
Addition of Electrophile: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Add a solution of cyclohexanone (0.9 eq) in anhydrous THF dropwise via the addition funnel.
-
Adduct Formation: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC. This step forms the magnesium alkoxide of the β-hydroxysilane intermediate.
-
Elimination & Work-up (Acidic Conditions):
-
Cool the reaction mixture to 0°C and slowly quench by pouring it into a stirred solution of aqueous sulfuric acid (e.g., 10% H₂SO₄) or saturated aqueous potassium bisulfate (KHSO₄). This acidic condition promotes anti-elimination.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure methylenecyclohexane.
Safety and Handling
As a Senior Application Scientist, I must emphasize that procedural success is intrinsically linked to safety. (Bromomethyl)triethylsilane is a hazardous chemical that requires strict adherence to safety protocols.
-
Flammability and Reactivity: The compound is a highly flammable liquid.[3] All operations should be conducted in a well-ventilated fume hood, away from ignition sources. It reacts violently with water, releasing toxic fumes; therefore, all glassware must be scrupulously dried, and reactions must be run under an inert atmosphere (N₂ or Ar).[3]
-
Corrosivity: It causes severe skin burns and eye damage.[3] Always use appropriate personal protective equipment (PPE), including flame-retardant lab coats, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles with a face shield.
-
Storage: Store in a tightly sealed container under an inert gas in a cool, dry, and well-ventilated area designated for flammable liquids.[3] The container must be carefully resealed after use to prevent moisture ingress.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a suitable container for disposal. Do not use water.
By understanding its properties and reactivity, researchers can safely and effectively leverage (Bromomethyl)triethylsilane as a powerful tool for constructing complex molecules relevant to the fields of materials science and drug discovery.
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